1-[5-(Aminomethyl)furan-2-yl]ethan-1-one hydrochloride
Description
1-[5-(Aminomethyl)furan-2-yl]ethan-1-one hydrochloride (CAS: 1955560-70-9) is a heterocyclic compound featuring a furan ring substituted with an aminomethyl group at the 5-position and an acetyl group at the 2-position, with a hydrochloride counterion. Its molecular formula is C₇H₁₀ClNO₂, and it has a molecular weight of 175.61 g/mol . The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.
Properties
Molecular Formula |
C7H10ClNO2 |
|---|---|
Molecular Weight |
175.61 g/mol |
IUPAC Name |
1-[5-(aminomethyl)furan-2-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C7H9NO2.ClH/c1-5(9)7-3-2-6(4-8)10-7;/h2-3H,4,8H2,1H3;1H |
InChI Key |
UUHFXCNXDSGUEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(O1)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(Aminomethyl)furan-2-yl]ethan-1-one hydrochloride typically involves the reaction of furan derivatives with appropriate aminomethylating agents under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves large-scale reactions with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-[5-(Aminomethyl)furan-2-yl]ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert the compound into different aminomethylated products.
Substitution: The compound can undergo substitution reactions where the aminomethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce different aminomethylated compounds .
Scientific Research Applications
1-[5-(Aminomethyl)furan-2-yl]ethan-1-one hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[5-(Aminomethyl)furan-2-yl]ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with various enzymes and receptors, leading to changes in biological activity. The furan ring structure also plays a role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
1-[5-(2-Fluorophenyl)furan-2-yl]ethan-1-one (CAS: 1018586-73-6)
- Molecular Formula : C₁₂H₉FO₂
- Molecular Weight : 204.2 g/mol
- Key Differences: The aminomethyl group is replaced with a 2-fluorophenyl substituent, increasing hydrophobicity due to the aromatic ring and fluorine atom. Fluorine’s electron-withdrawing effect enhances metabolic stability compared to the primary amine in the target compound .
- Applications : Likely used as a fluorinated intermediate in medicinal chemistry for CNS or anti-inflammatory agents.
1-[5-(2-Aminophenyl)furan-2-yl]ethan-1-one (CAS: 62144-37-0)
- Molecular Formula: C₁₂H₁₁NO₂
- Molecular Weight : 201.225 g/mol
- Key Differences: Features a 2-aminophenyl group instead of aminomethyl, introducing aromatic amine functionality. The amino group on the phenyl ring may facilitate hydrogen bonding but reduces conformational flexibility compared to the aminomethyl group .
- Applications: Potential precursor for dyes or bioactive molecules targeting amine-sensitive receptors.
Functional Group Modifications
1-(5-Methyl-2-furyl)ethan-1-one (CAS: 1193-79-9)
- Molecular Formula : C₇H₈O₂
- Molecular Weight : 124.14 g/mol
- Key Differences: Lacks both the aminomethyl group and hydrochloride salt, resulting in lower polarity and reduced solubility in aqueous media. Simpler structure with a methyl group at the 5-position of the furan ring .
- Applications : Common solvent or flavoring agent due to its low molecular complexity.
Pharmacologically Relevant Analogs
Pyrazole-Furan Hybrids (e.g., Compounds 5a, 7c)
- Example Structure : 2-Chloro-1-(5-(5-(4-chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one (5a)
- Key Differences: Incorporation of a pyrazole ring fused to the furan system introduces additional hydrogen-bonding sites and rigidity.
- Applications : Investigated as anti-inflammatory or anticancer agents due to pyrazole’s prevalence in drug discovery.
Biological Activity
1-[5-(Aminomethyl)furan-2-yl]ethan-1-one hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive review of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound includes a furan ring substituted with an aminomethyl group, which is believed to play a crucial role in its biological interactions. The compound's chemical formula is CHClNO, and it has been characterized for its reactivity and stability under various conditions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. The aminomethyl group can form hydrogen bonds and engage in electrostatic interactions, which may enhance the binding affinity to specific targets within biological systems. This interaction can modulate several biochemical pathways, leading to various therapeutic effects.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values against common pathogens are summarized in Table 1.
| Pathogen | MIC (µM) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 40 |
| Methicillin-resistant S. aureus (MRSA) | 30 |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
Antiviral Activity
In addition to its antibacterial properties, the compound has been evaluated for antiviral activity. A study demonstrated that it acts as an allosteric inhibitor of viral proteases, with IC values indicating potent inhibitory effects on viral replication pathways. For instance, it showed an IC of 0.62 µM against Zika virus protease, highlighting its potential in antiviral drug development .
Anticancer Properties
Preliminary investigations into the anticancer potential of this compound have revealed promising results. It appears to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins. Further studies are necessary to elucidate these mechanisms fully.
Case Study 1: Antimicrobial Efficacy
In a recent study, researchers tested the efficacy of the compound against multi-drug resistant strains of bacteria. The results indicated that it retained significant activity compared to traditional antibiotics, suggesting its potential as an alternative treatment option .
Case Study 2: Antiviral Mechanism Exploration
Another study focused on the compound's mechanism as a Zika virus protease inhibitor. The findings revealed that modifications to the aminomethyl group could enhance its inhibitory activity, paving the way for further structural optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
